Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
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Overview
Description
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate is an organic compound with the molecular formula C9H18N2O4. It is a derivative of glycine and is often used as a building block in organic synthesis. The compound features a tert-butyl ester group, which provides steric hindrance and stability, making it useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl N-(2-oxoethyl)carbamate with glycine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is purified through techniques like crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in biochemical pathways. The presence of the tert-butyl ester group enhances its stability and reactivity, allowing it to effectively participate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-oxoethyl)carbamate: A precursor in the synthesis of tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate.
Tert-butyl N-(2-mercaptoethyl)carbamate: Similar structure but contains a thiol group instead of an amino group.
Tert-butyl N-(2-bromoethyl)carbamate: Contains a bromine atom, making it useful in halogenation reactions.
Uniqueness
This compound is unique due to its combination of a tert-butyl ester group and an amino group, which provides both stability and reactivity. This makes it a versatile compound in organic synthesis and various scientific applications .
Biological Activity
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, a derivative of glycine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features that influence its biochemical interactions. The compound's molecular formula is C8H16N2O3, and it possesses the following notable properties:
Property | Value |
---|---|
Molecular Weight | 188.23 g/mol |
Boiling Point | Not available |
Solubility | Soluble in water |
Log P (octanol/water) | 0.51 |
The biological activity of this compound is largely attributed to its ability to mimic amino acids, particularly glycine. This compound acts as a potential glycine analog, influencing various biochemical pathways:
- Receptor Interaction : It may interact with glycine receptors, which are critical for neurotransmission in the central nervous system.
- Enzyme Modulation : The compound could modulate enzymes involved in metabolic pathways due to its structural similarity to natural substrates.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antimicrobial potential at concentrations as low as 32 µg/mL for some strains .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest a possible mechanism involving the inhibition of NF-kB signaling pathways .
Study on Antimicrobial Efficacy
A recent publication evaluated the antimicrobial efficacy of various amino acid derivatives, including this compound. The study utilized a series of bacterial strains to assess the compound's effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | >64 |
The findings suggest that this compound could be further developed as a lead compound for antimicrobial therapies .
Anti-inflammatory Mechanism Exploration
In another study focusing on its anti-inflammatory effects, researchers treated macrophage cells with this compound prior to LPS exposure. Results indicated a significant reduction in inflammatory markers:
Cytokine | Control (pg/mL) | Treatment (pg/mL) |
---|---|---|
TNF-alpha | 150 | 85 |
IL-6 | 200 | 90 |
This data supports the hypothesis that the compound may serve as a therapeutic agent in inflammatory diseases .
Properties
IUPAC Name |
tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOARPSBRJDOVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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